N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide
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Overview
Description
N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of chlorinated aromatic rings and an oxime functional group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide typically involves the following steps:
Formation of the oxime: The starting material, 3,4-dichlorobenzyl chloride, is reacted with hydroxylamine to form the corresponding oxime.
Amidation: The oxime is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}butanamide: Similar structure with a butanamide backbone.
N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}acetamide: Similar structure with an acetamide backbone.
Uniqueness
N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is unique due to its specific combination of chlorinated aromatic rings and the oxime functional group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANHPUOMJWEOKL-ZBKNUEDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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